N-(2-phenoxyethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(11-14-21-16-9-5-2-6-10-16)18-12-13-20-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDWUELNSZZVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256869 | |
| Record name | N-(2-Phenoxyethyl)-3-(phenylthio)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105227-14-2 | |
| Record name | N-(2-Phenoxyethyl)-3-(phenylthio)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105227-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Phenoxyethyl)-3-(phenylthio)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-3-(phenylthio)propanamide typically involves the reaction of 2-phenoxyethanol with 3-phenylthiopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: 2-phenoxyethanol is reacted with 3-phenylthiopropanoyl chloride.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, automated purification systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The phenoxyethyl group in the target compound offers flexibility and moderate hydrophobicity, contrasting with heterocyclic substituents in analogs (e.g., benzoxazepinone or pyridazinone ), which may enhance target binding but reduce solubility.
- Biological Implications: Compounds with heterocycles (e.g., benzoxazepinone ) are often designed for central nervous system (CNS) penetration, while hydroxyl or ethoxy groups (e.g., ) may improve water solubility.
Pharmacological and Functional Insights
- Acetylcholinesterase Inhibition : Propanamide derivatives like N-methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide () exhibit acetylcholinesterase inhibition, suggesting that the propanamide backbone is critical for enzyme interaction. The phenylthio group in the target compound may similarly modulate activity .
- Cerebral Ischemia Markers : Nitroimidazole-based thioflavin-T analogs (e.g., ) highlight the role of thioether linkages in targeting hypoxic tissues, a feature shared with the phenylthio group in the target compound .
- GPCR Targeting: Guanidine-containing analogs () demonstrate that sulfanyl groups and nitrogen-rich substituents enhance receptor binding, suggesting that the phenoxyethyl group in the target compound could be optimized for similar applications .
Biological Activity
N-(2-phenoxyethyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been noted for its potential role in the modulation of protein degradation pathways, specifically through the ubiquitin-proteasome system (UPS). This system is crucial for maintaining cellular homeostasis by regulating the degradation of misfolded or damaged proteins .
Biological Activity
-
Anticancer Properties :
- Recent studies indicate that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7). These compounds have been shown to induce apoptosis and inhibit cell proliferation more effectively than established drugs like Tamoxifen .
- The synthesized derivatives demonstrated high selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
- Cytotoxicity Assays :
Table 1: Summary of Biological Activities
Pharmacological Implications
The promising anticancer properties of this compound suggest that it could be developed into a therapeutic agent for treating breast cancer and potentially other malignancies. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy, minimizing side effects associated with conventional treatments.
Q & A
Q. What are the standard synthetic routes for N-(2-phenoxyethyl)-3-(phenylthio)propanamide?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling the phenoxyethylamine moiety with a phenylthio-propanoyl chloride derivative under mild basic conditions. For example, the phenoxyethyl group can be introduced via nucleophilic substitution using 2-phenoxyethylamine, while the phenylthio moiety is incorporated through thiol-ene or Michael addition reactions. Purification is achieved via HPLC, and structural confirmation relies on ¹H/¹³C NMR and LCMS .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing phenoxyethyl vs. phenylthio groups).
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity.
- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles and stereochemistry. Discrepancies in spectral data (e.g., unexpected LCMS peaks) should prompt re-analysis under varied conditions (e.g., solvent polarity, temperature) .
Q. What are common impurities or byproducts observed during synthesis?
Byproducts may arise from:
- Incomplete coupling : Unreacted phenoxyethylamine or phenylthio intermediates.
- Oxidation of the phenylthio group : Leading to sulfoxide/sulfone derivatives.
- Solvent adducts : Traces of DMF or THF in final products. Mitigation involves optimizing reaction time, inert atmosphere use, and post-synthesis washes with non-polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance thiol-ene reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates. Design-of-Experiment (DoE) methodologies are recommended to evaluate interactions between variables .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. LCMS) be resolved?
- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Isotopic labeling : Track unexpected peaks (e.g., deuterium exchange for –NH groups).
- High-resolution MS (HRMS) : Resolve ambiguous mass fragments. Contradictions often stem from conformational flexibility or residual solvents, necessitating iterative re-purification .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Molecular Dynamics (MD) simulations : Model conformational stability in aqueous vs. lipid environments.
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction pathway predictions.
- Docking studies : Screen interactions with biological targets (e.g., enzymes with sulfur-binding pockets). Software like Gaussian or AutoDock Vina is commonly used .
Q. How can mechanistic studies elucidate degradation pathways under varying pH/temperature?
- Forced degradation assays : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at elevated temperatures (40–60°C).
- Kinetic profiling : Monitor degradation rates via UV-Vis or LCMS to identify labile groups (e.g., phenylthio oxidation).
- Isolation of degradants : Characterize intermediates to propose degradation mechanisms .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
- Revisiting computational models : Adjust parameters like logP or Hansen solubility parameters.
- Empirical testing : Use shake-flask methods across solvents (e.g., DMSO, ethanol) with controlled ionic strength.
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may skew experimental results .
Q. What strategies validate biological activity when in vitro assays conflict with computational predictions?
- Dose-response recalibration : Test broader concentration ranges to account for assay sensitivity.
- Orthogonal assays : Use SPR (Surface Plasmon Resonance) for binding affinity vs. cell-based viability assays.
- Proteomics : Identify off-target interactions that may explain unexpected activity .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
